molecular formula C16H34O2Si2 B14436329 Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane CAS No. 80267-10-3

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane

Cat. No.: B14436329
CAS No.: 80267-10-3
M. Wt: 314.61 g/mol
InChI Key: FQHPJFWXXJREEP-UHFFFAOYSA-N
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Description

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is a complex organosilicon compound It is characterized by the presence of trimethylsilyl groups attached to a cyclohexyl ring, which is further substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane typically involves the reaction of cyclohexyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can lead to changes in the chemical reactivity, solubility, and stability of the compound. The molecular pathways involved may include the formation of stable silicon-oxygen or silicon-carbon bonds, which can influence the overall behavior of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of multiple trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various chemical transformations. Additionally, its ability to undergo diverse reactions and form stable derivatives sets it apart from other similar compounds.

Properties

CAS No.

80267-10-3

Molecular Formula

C16H34O2Si2

Molecular Weight

314.61 g/mol

IUPAC Name

trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane

InChI

InChI=1S/C16H34O2Si2/c1-13(2)14-10-11-16(3,18-20(7,8)9)15(12-14)17-19(4,5)6/h14-15H,1,10-12H2,2-9H3

InChI Key

FQHPJFWXXJREEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C(C1)O[Si](C)(C)C)(C)O[Si](C)(C)C

Origin of Product

United States

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